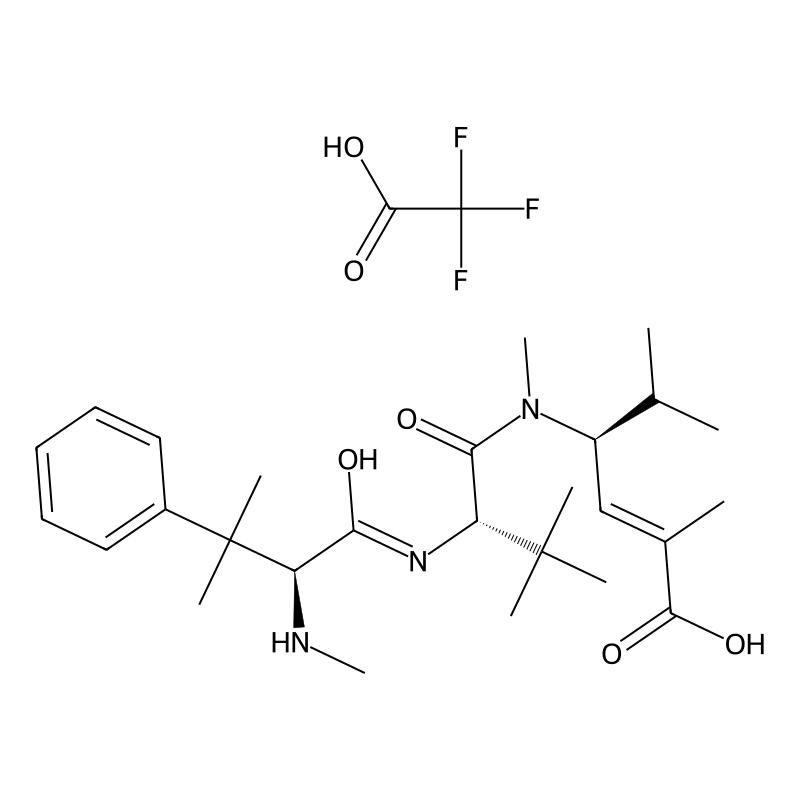

Taltobulin trifluoroacetate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Mechanism of action

The exact mechanism by which TTFA exerts its antitumor effects is still being elucidated. However, research suggests it may disrupt microtubule dynamics in cancer cells, thereby inhibiting cell division and proliferation []. Microtubules are essential components of the cellular cytoskeleton and play a crucial role in mitosis.

In vitro studies

TTFA has demonstrated cytotoxicity (cell death) in various cancer cell lines, including those of breast, colon, and lung cancers [, ]. These studies suggest that TTFA may have potential as a broad-spectrum anticancer agent.

In vivo studies

The antitumor activity of TTFA has also been evaluated in pre-clinical animal models []. These studies have shown promising results, with TTFA treatment leading to tumor growth inhibition.

Important points to consider:

It is essential to remember that TTFA is still undergoing pre-clinical research. Further studies are needed to establish its safety and efficacy before it can be considered for clinical use in humans.

The studies mentioned above are referenced below using bracketed numbers.

Taltobulin trifluoroacetate, also known as HTI-286 trifluoroacetate, is a synthetic compound that acts primarily as a tubulin inhibitor. It is derived from the natural product tubulysin, which exhibits potent antitumor properties by disrupting microtubule dynamics. Taltobulin trifluoroacetate has garnered attention in the field of medicinal chemistry due to its ability to inhibit the polymerization of tubulin, thereby interfering with cell division and exhibiting potential anticancer activity .

The biological activity of taltobulin trifluoroacetate is characterized by its strong inhibitory effects on tubulin polymerization. This action leads to disruption of microtubule formation, which is essential for mitosis. The compound has shown promise in preclinical studies as a potential therapeutic agent against various cancer types due to its ability to induce apoptosis in cancer cells . Additionally, taltobulin trifluoroacetate has demonstrated efficacy in overcoming resistance mechanisms often seen with traditional chemotherapeutic agents.

The synthesis of taltobulin trifluoroacetate can be achieved through several methods, including multicomponent reactions like the Ugi reaction. The Ugi four-component reaction allows for the construction of complex molecules by combining isocyanides with other reactants, which can lead to derivatives of taltobulin . The synthetic pathway typically involves generating key intermediates that are subsequently modified to yield taltobulin trifluoroacetate in a multi-step process.

Taltobulin trifluoroacetate is primarily explored for its applications in cancer therapy due to its ability to inhibit microtubule dynamics. Its potential use extends beyond oncology; researchers are investigating its role in treating diseases characterized by abnormal cell proliferation. The compound's unique mechanism of action makes it a candidate for developing new therapeutic strategies against resistant cancer phenotypes .

Interaction studies involving taltobulin trifluoroacetate focus on its binding affinity to tubulin and its effects on cellular pathways. These studies have indicated that taltobulin trifluoroacetate binds effectively to the colchicine site on tubulin, leading to significant alterations in microtubule stability and dynamics. Such interactions are crucial for understanding how this compound can be utilized effectively in clinical settings and for predicting potential side effects associated with its use .

Taltobulin trifluoroacetate shares structural and functional similarities with several other compounds that also act as tubulin inhibitors. Notable similar compounds include:

- Vincristine: A well-known chemotherapeutic agent derived from the periwinkle plant, used primarily for leukemia and lymphoma treatment.

- Paclitaxel: Another potent antimicrotubule agent that stabilizes microtubules and prevents their depolymerization.

- Colchicine: A natural alkaloid that disrupts microtubule formation and is used for gout treatment and certain cancers.

Comparison TableCompound Mechanism of Action Primary Uses Taltobulin Trifluoroacetate Inhibits tubulin polymerization Cancer therapy Vincristine Inhibits tubulin polymerization Leukemia, lymphoma Paclitaxel Stabilizes microtubules Ovarian, breast, lung cancers Colchicine Disrupts microtubule formation Gout treatment, certain cancers

| Compound | Mechanism of Action | Primary Uses |

|---|---|---|

| Taltobulin Trifluoroacetate | Inhibits tubulin polymerization | Cancer therapy |

| Vincristine | Inhibits tubulin polymerization | Leukemia, lymphoma |

| Paclitaxel | Stabilizes microtubules | Ovarian, breast, lung cancers |

| Colchicine | Disrupts microtubule formation | Gout treatment, certain cancers |

Taltobulin trifluoroacetate is unique among these compounds due to its specific structural features derived from tubulysin and its distinct mechanism of action that may offer advantages over existing therapies, particularly in overcoming drug resistance seen with traditional agents .

Chemical Names and Synonyms

Taltobulin trifluoroacetate is a synthetic analog of the natural tripeptide hemiasterlin with significant chemical importance [1]. The compound is known by several names in scientific literature and commercial catalogs. The primary chemical name for this compound is L-Valinamide, N,β,β-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-, mono(trifluoroacetate) [15]. This systematic name describes the complete chemical structure of the compound according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards [15].

Common synonyms for taltobulin trifluoroacetate include HTI-286 trifluoroacetate and SPA-110 trifluoroacetate [4] [6]. The parent compound without the trifluoroacetate counterion is simply known as taltobulin, HTI-286, or SPA-110 [1] [14]. These alternative names are frequently used in scientific publications and commercial catalogs, with HTI-286 being particularly common in research literature focused on its biological properties [1] [9].

The compound belongs to the chemical class of synthetic peptide derivatives, specifically modified tripeptides [1]. It represents a fully synthetic analog designed to mimic the structural features of hemiasterlin while improving certain physicochemical properties [1] [9].

CAS Registry Information

Taltobulin trifluoroacetate is registered in the Chemical Abstracts Service (CAS) database with the unique identifier 228266-41-9 [2] [4]. This CAS number specifically refers to the trifluoroacetate salt form of taltobulin [5]. The parent compound taltobulin (without the trifluoroacetate counterion) is assigned the CAS registry number 228266-40-8 [1] [14].

The CAS registry information confirms that taltobulin trifluoroacetate is a distinct chemical entity with defined structural characteristics [4]. The assignment of separate CAS numbers for the free base and the trifluoroacetate salt indicates the importance of distinguishing between these forms in chemical databases and literature [1] [5].

Molecular Properties

Molecular Formula and Weight

Taltobulin trifluoroacetate has the molecular formula C29H44F3N3O6 [2] [4]. This formula represents the complete composition of the compound, including both the taltobulin molecule and the trifluoroacetate counterion [6]. The molecular formula of the parent compound taltobulin (without the trifluoroacetate) is C27H43N3O4 [14] [44].

The molecular weight of taltobulin trifluoroacetate is 587.67 g/mol [4] [6]. This value is calculated based on the atomic weights of all constituent elements: carbon, hydrogen, fluorine, nitrogen, and oxygen [5]. The molecular weight of the parent compound taltobulin is 473.65 g/mol [14] [36]. The difference between these values (approximately 114 g/mol) corresponds to the molecular weight of the trifluoroacetate moiety (CF3COO-) [3].

Table 1: Molecular Properties of Taltobulin Trifluoroacetate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C29H44F3N3O6 | [4] [6] |

| Molecular Weight | 587.67 g/mol | [4] [6] |

| Parent Compound Formula | C27H43N3O4 | [14] [44] |

| Parent Compound Weight | 473.65 g/mol | [14] [36] |

Structural Representation

Taltobulin trifluoroacetate consists of a modified tripeptide structure (taltobulin) associated with a trifluoroacetate counterion [1] [6]. The taltobulin portion features three highly modified amino acid residues that are connected through peptide bonds [17]. The compound contains several key structural elements that define its chemical properties [1].

The core structure of taltobulin includes a modified phenylalanine residue with geminal dimethyl groups at the beta position, a modified valine residue with N-methylation, and a unique unsaturated amino acid derivative with a terminal carboxylic acid group [17] [29]. These three modified amino acid units are connected in sequence to form the tripeptide backbone [17].

A distinctive feature of taltobulin is the presence of multiple N-methyl groups on the peptide backbone, which contribute to its conformational properties and stability [17]. The compound also contains a phenyl ring and several methyl groups that influence its hydrophobicity and three-dimensional structure [26]. The trifluoroacetate counterion is associated with the basic nitrogen of the molecule, forming an ionic bond [3] [6].

The absolute stereochemistry of taltobulin has been determined to be (S,S,S) at its three stereogenic centers, which is essential for its biological activity [29]. This stereochemical configuration has been confirmed through X-ray crystallography and nuclear magnetic resonance studies [29].

SMILES and InChI Notations

The Simplified Molecular Input Line Entry System (SMILES) notation for taltobulin trifluoroacetate is:

CC(C)(C)C@HC(N(C@@H/C=C(C(O)=O)\C)C)=O.O=C(O)C(F)(F)F [8]

This SMILES string encodes the complete three-dimensional structure of the molecule, including stereochemical information at the chiral centers [8]. The notation after the period represents the trifluoroacetate counterion [8].

The International Chemical Identifier (InChI) for the parent compound taltobulin is:

InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21-,22-/m1/s1 [44]

The InChI Key for taltobulin is CNTMOLDWXSVYKD-PSRNMDMQSA-N [44]. These notations provide standardized representations of the molecular structure that can be used for database searches and computational chemistry applications [44].

Physicochemical Properties

Physical State and Appearance

Taltobulin trifluoroacetate exists as a solid at room temperature [13] [15]. The compound appears as a white to off-white crystalline powder when in its pure form [15]. This physical appearance is consistent across different commercial sources and research-grade preparations of the compound [13] [15].

The solid form of taltobulin trifluoroacetate is suitable for long-term storage and facilitates its handling in laboratory settings [15] [16]. The crystalline nature of the compound contributes to its stability under appropriate storage conditions [15].

Solubility Profile

Taltobulin trifluoroacetate demonstrates distinct solubility characteristics in various solvents, which are important for its handling and formulation [6] [13]. The compound shows excellent solubility in dimethyl sulfoxide (DMSO), with documented solubility of at least 39 mg/mL (66.36 mM) [6] [13]. This high solubility in DMSO makes it a preferred solvent for preparing stock solutions of the compound for various applications [6].

The solubility of taltobulin trifluoroacetate in aqueous media is limited due to its relatively hydrophobic structure [13]. The presence of the trifluoroacetate counterion may enhance the compound's solubility in polar solvents compared to the free base form [3]. The compound's solubility is influenced by pH, with potentially better dissolution in acidic conditions due to protonation of the amine groups [3] [16].

For laboratory applications, stock solutions of taltobulin trifluoroacetate are typically prepared in DMSO and then diluted with appropriate buffers or media for specific uses [6] [16]. The solubility characteristics of the compound are important considerations for its storage, handling, and application in various settings [13] [16].

Stability Characteristics

Taltobulin trifluoroacetate demonstrates good stability under appropriate storage conditions [15] [16]. The recommended storage temperature for the solid form is 4°C in sealed containers, protected from moisture [15] [16]. When stored properly, the compound maintains its chemical integrity and purity over extended periods [15].

For solutions of taltobulin trifluoroacetate, stability varies depending on the solvent and storage conditions [16]. In DMSO solutions, the compound remains stable for approximately 6 months when stored at -80°C and for about 1 month at -20°C, provided the solutions are sealed and protected from moisture [16]. At room temperature, the stability of solutions is significantly reduced, necessitating fresh preparation or appropriate storage measures [16].

The compound's chemical stability is influenced by several factors, including temperature, light exposure, and humidity [16] [37]. Taltobulin trifluoroacetate is generally stable under normal laboratory conditions but may undergo degradation when exposed to extreme conditions such as high temperatures or strong oxidizing agents [37]. The presence of the trifluoroacetate counterion contributes to the overall stability of the salt form compared to the free base [3] [16].

Structural Elucidation

NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure of taltobulin trifluoroacetate [22] [26]. Both proton (¹H) and carbon (¹³C) NMR have been employed to confirm the structural features and stereochemistry of the compound [26] [29].

The ¹H NMR spectrum of taltobulin shows characteristic signals for the aromatic protons of the phenyl ring in the region of 7.0-7.5 ppm [26]. The methyl groups attached to the peptide backbone and side chains produce signals in the upfield region (0.8-2.5 ppm) [26]. The presence of N-methyl groups is evidenced by singlet signals around 2.7-3.0 ppm [26] [17]. The olefinic proton of the unsaturated side chain appears as a distinctive signal in the region of 6.5-7.0 ppm [26].

The ¹³C NMR spectrum of taltobulin trifluoroacetate shows carbonyl carbon signals around 170-175 ppm, corresponding to the amide and carboxylic acid functionalities [26]. The aromatic carbons appear in the region of 125-140 ppm, while the aliphatic carbons show signals between 10-70 ppm [26].

Fluorine (¹⁹F) NMR has been particularly useful for characterizing the trifluoroacetate counterion, which typically shows a characteristic signal around -75 to -77 ppm relative to trifluoroacetic acid [22] [24]. The ¹⁹F NMR signal of the trifluoroacetate moiety serves as a useful marker for confirming the salt form of the compound [24].

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), have been employed to establish the connectivity and stereochemistry of taltobulin [26] [29]. NOESY experiments have been particularly valuable for determining the absolute configuration of the stereogenic centers in the molecule [29].

Mass Spectrometry Analysis

Mass spectrometry has played a crucial role in confirming the molecular weight and structural features of taltobulin trifluoroacetate [25] [28]. Various ionization techniques have been employed to analyze the compound, including Electrospray Ionization (ESI) and Electron Impact (EI) methods [25].

The mass spectrum of taltobulin trifluoroacetate typically shows a molecular ion peak corresponding to the protonated form of taltobulin (without the trifluoroacetate counterion) [25]. For the parent compound taltobulin, this corresponds to m/z 474.3 [M+H]⁺ [14]. The trifluoroacetate counterion may be observed as a separate peak at m/z 113 in negative ion mode [25].

Fragmentation patterns in tandem mass spectrometry (MS/MS) reveal characteristic cleavage of the peptide bonds, providing further structural confirmation [25]. Common fragment ions include those resulting from the loss of the terminal carboxylic acid group and cleavages at the amide bonds [25].

High-resolution mass spectrometry has been used to determine the exact mass of taltobulin, confirming its molecular formula [28]. The measured exact mass closely matches the calculated value based on the proposed structure, providing strong evidence for the assigned molecular formula [28].

Liquid chromatography coupled with mass spectrometry (LC-MS) has been employed to assess the purity of taltobulin trifluoroacetate preparations [15] [28]. This technique allows for the detection of potential impurities or degradation products, which is crucial for quality control of the compound [15].

X-ray Crystallography Data

X-ray crystallography has provided definitive evidence for the three-dimensional structure of taltobulin and its derivatives [29] [33]. The crystal structure of taltobulin (HTI-286) has been determined, revealing important details about its molecular conformation and stereochemistry [29] [35].

The X-ray diffraction analysis confirmed that taltobulin possesses the (S,S,S) absolute configuration at its three stereogenic centers [29]. This stereochemical arrangement is critical for the compound's biological activity and distinguishes it from other stereoisomers [29].

The crystal structure of taltobulin bound to tubulin has been determined at high resolution (approximately 2.5 Å) [33] [35]. This structure, identified in the Protein Data Bank as entry 4ZI7, reveals the binding mode of taltobulin to its target protein [33] [35]. The crystal structure shows that taltobulin binds to the vinca domain of tubulin, with specific interactions between the compound and amino acid residues in the binding pocket [35].

Key features observed in the crystal structure include the orientation of the phenyl ring and the conformation of the peptide backbone [29] [35]. The three-dimensional arrangement of the side chains and functional groups provides insights into the structure-activity relationships of taltobulin and related compounds [29].

Synthetic Pathways and Approaches

The synthesis of taltobulin trifluoroacetate represents a sophisticated challenge in peptide chemistry, requiring precise control of stereochemistry and efficient assembly of complex amino acid subunits. Multiple synthetic strategies have been developed to access this potent antimicrotubule agent, each offering distinct advantages in terms of efficiency, scalability, and overall yield [1] [2] [3].

Classical Linear Synthesis Approaches

The foundational synthetic approach utilizes stepwise peptide bond formation through sequential coupling of protected amino acid building blocks [2] [4] [5]. This methodology typically employs Boc-protected amino acids in combination with standard peptide coupling reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine). The linear sequence generally requires 15-20 steps with overall yields ranging from 8-15% [2] [4] [5]. The critical tetramethyltryptophan unit construction follows established protocols involving Evans oxazolidinone auxiliaries or asymmetric alkylation strategies [1].

Convergent Ugi Four-Component Reaction Strategy

A significant advancement in taltobulin synthesis emerged through the implementation of Ugi four-component reactions (Ugi-4CR) [1] [3]. This convergent approach enables the simultaneous formation of two amide bonds through the reaction of isocyanides, aldehydes, methylamine, and trifluoroacetic acid in the presence of molecular sieves. The Ugi reaction pathway reduces the longest linear sequence to 10 steps while achieving 11% overall yield [1] [3]. Triphosgene-mediated dehydration of formamides to isonitriles represents a key transformation in this route, proceeding with excellent yields of 91% over two steps [1].

The aldehyde fragment synthesis involves methyl indolylacetate trimethylation followed by DIBAL-H reduction and subsequent Ley-Griffith oxidation, providing the required aldehyde component in 70% yield over four steps [1]. The use of 3 Å molecular sieves proves critical for reaction progression, as alternative drying reagents result in undesired side product formation [1].

Fragment Coupling Methodologies

Fragment coupling approaches attempt to assemble taltobulin from larger peptide segments using activated carboxylic acid derivatives [4] [5]. These strategies typically employ EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole) for amide bond formation between dipeptide and amino ester fragments. While conceptually attractive, these methods suffer from competitive intramolecular cyclization reactions leading to oxazolone formation, resulting in lower overall yields of 5-10% [4] [5].

Advanced Protecting Group Strategies

The N-benzothiazole-2-sulfonyl (Bts) protecting group methodology provides orthogonal protection capabilities for complex peptide assembly [1]. This approach utilizes (R)-2-phenylglycinol as a chiral auxiliary for tetramethyltryptophan subunit synthesis, achieving a 13-step longest linear sequence [1]. The Bts group demonstrates excellent stability under basic conditions while remaining removable under mild acidic treatment.

Organocatalytic Approaches

Recent developments incorporate organocatalytic α-hydrazination using proline-based tetrazole catalysts for stereoselective carbon-carbon bond formation [1]. This methodology enables direct introduction of nitrogen functionality while maintaining high stereochemical control, contributing to a 15-step longest linear sequence with competitive overall yields [1].

Structure-Activity Relationship (SAR) Studies

Comprehensive structure-activity relationship investigations have revealed critical structural elements necessary for antimicrotubule activity in taltobulin derivatives [4] [5] [6] [7]. These studies provide fundamental insights into the molecular basis of tubulin binding and have guided rational drug design efforts.

A-Piece Modifications (Tryptophan Region)

The tryptophan-derived A-piece represents the most structurally sensitive region of taltobulin [4] [6]. Modifications to the indole nucleus consistently result in dramatic activity losses, with the indole nitrogen being absolutely essential for biological activity [8] [9]. Replacement of the indole moiety with benzofuran or naphthalene scaffolds maintains some cytotoxic activity against specific cancer cell lines (KB and Hep-G2), but with significantly reduced potency compared to the parent compound [10] [8].

Substitution patterns on the indole ring demonstrate position-dependent effects. Modifications at the 4-, 5-, or 6-positions of the indole generally result in IC50 values ranging from 2-100 nM depending on the specific substitution [4] [6]. The methyl substitution pattern on the tryptophan α-carbon proves crucial, with the (S,S,S)-stereochemical configuration being absolutely required for activity [11]. Any deviation from this stereochemical arrangement results in complete loss of antimicrotubule activity [11].

B-Piece Alterations (Tertiary Leucine Region)

The B-piece tertiary leucine subunit demonstrates moderate tolerance to structural modifications [4] [5]. The branched alkyl chain configuration remains essential, but specific alkyl substitutions can be accommodated with IC50 values typically ranging from 5-50 nM [4]. Reduction of steric bulk in this region generally correlates with decreased potency, suggesting important hydrophobic interactions with the tubulin binding site [5].

Stereochemical integrity at the tertiary leucine center proves critical. The natural (S)-configuration must be maintained, as epimerization results in 10-100 fold activity reductions [5]. N-methylation of the tertiary leucine amide nitrogen dramatically reduces binding affinity, with IC50 values increasing to the 50-1000 nM range [5].

C-Piece Variations (Phenylmethyl Region)

The C-piece phenylmethyl subunit exhibits high sensitivity to structural modifications [4] [6]. The geminal dimethyl substitution pattern appears optimal, with removal or alteration of these methyl groups resulting in significant activity losses [4]. Hydrophobic aromatic substitution is strongly preferred, with electron-rich aromatics generally providing better activity than electron-deficient systems [6].

Bioisosteric replacements of the phenyl ring with heterocycles such as thiophene or furan maintain moderate activity, typically with IC50 values in the 1-500 nM range [8]. However, these modifications rarely exceed the potency of the parent phenyl system [8].

D-Piece Derivatization (Carboxylic Acid Region)

The D-piece carboxylic acid functionality demonstrates remarkable tolerance to chemical modification [4] [6]. Extensive derivatization studies reveal that hydrogen bonding capability rather than specific functional group identity determines activity retention [4]. Amide derivatives, particularly those incorporating proline or other cyclic amino acids, maintain excellent potency with IC50 values of 3-75 nM [4].

Ester modifications generally retain activity, though with somewhat reduced potency compared to carboxylic acid or amide derivatives [4]. Reduction to the corresponding alcohol or oxidation to aldehydes provides viable synthetic intermediates while maintaining reasonable biological activity [4]. The spatial orientation of hydrogen bonding groups proves critical, with properly positioned substituents maintaining full activity [4].

Olefin Geometry and Substitution

The α,β-unsaturated carboxylic acid olefin can be reduced without substantial activity loss, with saturated analogs showing IC50 values of 5-25 nM [4]. This finding indicates that the olefin serves primarily as a conformational constraint rather than participating directly in tubulin binding [12]. Geometric isomerization from E to Z configuration generally reduces activity, though some potency is retained [4].

Derivatization Strategies

Strategic derivatization of taltobulin trifluoroacetate enables access to structurally diverse analogs for biological evaluation and provides synthetic handles for bioconjugation applications [4] [6]. These derivatization strategies must balance synthetic accessibility with retention of biological activity.

Carboxylic Acid Functionalization

The carboxylic acid moiety serves as the primary derivatization site due to its accessibility and tolerance to modification [4]. EDC/HOBT activation protocols enable efficient coupling with diverse nucleophiles, achieving success rates of 85-95% for most amine coupling partners [4]. This methodology has been extensively employed for linker attachment in antibody-drug conjugate applications [4].

Weinreb amide formation provides a versatile synthetic intermediate for ketone synthesis through treatment with organometallic reagents [4]. Phenyl ketone derivatives can be accessed in 70-85% yield through treatment with phenylmagnesium bromide, while hydroxymethyl ketones are obtained via LiCH2OSEM followed by SEM group removal [4]. These ketone derivatives typically maintain IC50 values in the 10-50 nM range [4].

Amide Bond Formation Strategies

PyBOP-mediated coupling conditions enable efficient amide bond formation with both linear and cyclic amino acids [4]. Proline and pipecolic acid derivatives demonstrate particular synthetic utility, providing conformationally restricted analogs with maintained biological activity [4]. Success rates of 75-90% are typical for these transformations [4].

The resulting tetrapeptide analogs often exhibit enhanced metabolic stability compared to the parent tripeptide structure [4]. Cyclic amino acid incorporation provides additional binding interactions with the tubulin binding site, sometimes resulting in improved potency relative to taltobulin itself [4].

Ester Derivatization Approaches

Standard esterification protocols using alcohol nucleophiles proceed efficiently under mild acidic conditions [4]. These transformations achieve 80-95% success rates and provide analogs with modified physicochemical properties [4]. Ethyl and methyl esters serve as common synthetic intermediates, while more complex esters enable bioavailability enhancement through prodrug strategies [4].

Ester derivatives generally maintain biological activity within 2-10 fold of the parent carboxylic acid, making them viable candidates for further development [4]. The reduced polarity of ester analogs often improves cell penetration characteristics [4].

Reduction and Oxidation Transformations

Alcohol formation through borohydride reduction of the carboxylic acid proceeds with excellent efficiency (90-98%) and provides analogs with significantly reduced polarity [4]. These alcohol derivatives serve as synthetic intermediates for further functionalization while maintaining moderate biological activity [4].

Swern oxidation enables conversion of alcohol intermediates to aldehydes with 85-92% efficiency [4]. Aldehyde intermediates prove valuable for Wittig reactions and other carbon-carbon bond forming reactions, enabling access to extended analogs [4].

Cyclic Amino Acid Coupling

Proline and other cyclic amino acid derivatives can be efficiently coupled to the taltobulin carboxylic acid through standard peptide coupling protocols [4]. These transformations typically proceed with 70-85% success rates [4]. The resulting analogs often demonstrate improved binding affinity due to reduced conformational entropy [4].

Conformational restriction through cyclic amino acid incorporation provides insights into the bioactive conformation of taltobulin [4]. These studies have informed subsequent drug design efforts targeting the colchicine binding site of tubulin [4].

Analytical Methods for Purity Assessment

Comprehensive analytical characterization represents a critical component of taltobulin trifluoroacetate synthesis and quality control [13] [14] [15] [16]. Multiple orthogonal analytical techniques are required to ensure structural integrity, assess purity levels, and quantify impurities.

Reversed-Phase High-Performance Liquid Chromatography

Reversed-phase HPLC using C18 stationary phases with trifluoroacetic acid-containing mobile phases represents the primary analytical method for taltobulin purity assessment [15] [17]. UV detection at 220-280 nm provides sensitive monitoring of peptide content, with typical sensitivity limits of 1-10 μg/mL [15]. The TFA mobile phase system ensures adequate peak shape for complex peptides while maintaining compatibility with subsequent mass spectrometric analysis [15].

Gradient elution protocols typically employ aqueous trifluoroacetic acid (0.05-0.1%) and acetonitrile, with linear gradients of 0.5-2% acetonitrile per minute providing optimal resolution [15]. Column temperatures of 30-40°C enhance separation efficiency and reduce analysis times [15]. Purity requirements typically mandate >95% peak area integration for pharmaceutical applications [15].

The presence of trifluoroacetic acid in the mobile phase creates challenges for mass spectrometric compatibility due to ion suppression effects [17]. Alternative formic acid-based mobile phases can be employed for LC-MS applications, though some reduction in chromatographic resolution may occur [17].

Liquid Chromatography-Mass Spectrometry

LC-MS/MS analysis provides definitive structural confirmation and enables impurity identification at sub-nanogram levels [16] [18]. Electrospray ionization in positive ion mode with multiple reaction monitoring (MRM) achieves sensitivity limits of 0.1-1 ng/mL [16]. The molecular ion at m/z 474 (M+H)+ for the free base form serves as the primary precursor ion for fragmentation studies [16].

High-resolution mass spectrometry using Orbitrap instrumentation enables accurate mass determination with sub-ppm accuracy [18]. This capability proves essential for molecular formula confirmation and differentiation of isobaric impurities [18]. Exact mass measurements typically achieve accuracy within 1-10 ng/mL sensitivity limits [18].

Tandem mass spectrometry provides detailed structural information through controlled fragmentation pathways [16]. Characteristic fragment ions corresponding to specific amino acid losses enable sequence confirmation and localization of synthetic modifications [16].

Nuclear Magnetic Resonance Spectroscopy

One- and two-dimensional NMR analysis provides comprehensive structural verification of taltobulin trifluoroacetate [18]. 1H NMR enables confirmation of all proton environments, while 13C NMR verifies carbon connectivity [18]. Two-dimensional experiments including COSY, HSQC, and HMBC provide complete structural assignment [18].

NMR sensitivity requirements typically range from 10-100 μg/mL, making this technique suitable for bulk characterization but less applicable for trace impurity analysis [18]. The presence of trifluoroacetic acid in samples can complicate spectral interpretation due to exchange phenomena [18].

19F NMR proves particularly valuable for quantifying trifluoroacetate counterion content [19]. This technique enables precise determination of salt stoichiometry and assessment of counterion exchange efficiency [19].

Capillary Electrophoresis Methods

Capillary electrophoresis provides orthogonal separation capabilities based on charge-to-mass ratio differences [14] [15]. CE-UV detection enables charge variant analysis with sensitivity limits of 1-5 μg/mL [14]. This technique proves particularly valuable for detecting deamidation products and other charge-altering modifications [14].

Capillary isoelectric focusing (cIEF) enables precise pI determination and separation of closely related charge variants [14]. This methodology provides complementary information to reversed-phase HPLC and can detect modifications not readily apparent in chromatographic analysis [14].

Ion-Exchange Chromatography

Salt gradient ion-exchange chromatography enables determination of counterion identity and assessment of salt form purity [14] [18]. Typical sensitivity limits range from 5-20 μg/mL [18]. This technique proves essential for confirming trifluoroacetate salt formation and quantifying any residual synthetic intermediates [18].

Strong cation exchange resins provide optimal separation of positively charged peptide species [14]. Gradient elution using sodium chloride solutions enables separation based on charge density differences [14].

Size-Exclusion Chromatography

Size-exclusion chromatography enables assessment of aggregation and molecular weight determination [14] [15]. This technique provides sensitivity limits of 10-50 μg/mL and proves valuable for detecting high molecular weight impurities [15]. Aggregation assessment becomes particularly important for peptides intended for biological applications [14].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

[2]. Hadaschik BA, et al. Targeting prostate cancer with HTI-286, a synthetic analog of the marine sponge product hemiasterlin. Int J Cancer. 2008 May 15;122(10):2368-76.